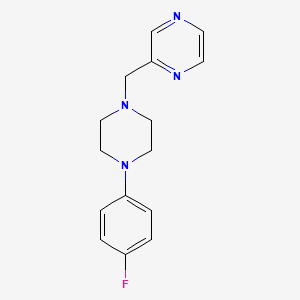

2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine

Description

Properties

IUPAC Name |

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4/c16-13-1-3-15(4-2-13)20-9-7-19(8-10-20)12-14-11-17-5-6-18-14/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJBITMUCRBFHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC=CN=C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Disconnection Strategies

The most straightforward retrosynthetic approach involves two key disconnections:

- C-N bond formation between a 2-(halomethyl)pyrazine and 1-(4-fluorophenyl)piperazine

- N-aryl bond formation between piperazine and a 4-fluorophenyl halide, followed by alkylation with a functionalized pyrazine

Alternative Synthetic Routes

Alternative routes may involve:

- Initial construction of a 2-((piperazin-1-yl)methyl)pyrazine intermediate, followed by N-arylation

- Convergent synthesis involving independently prepared building blocks

Synthesis of 4-Fluorophenylpiperazine Intermediates

The preparation of the 1-(4-fluorophenyl)piperazine component represents a critical step in the overall synthetic strategy.

Buchwald-Hartwig Cross-Coupling Approach

The Buchwald-Hartwig cross-coupling represents a powerful method for N-arylation of piperazine. This palladium-catalyzed reaction forms C-N bonds between aryl halides and amines under mild conditions.

1-(4-fluorophenyl)piperazine can be synthesized via Buchwald-Hartwig coupling as follows:

- N-Boc-piperazine + 4-fluorobromobenzene → N-Boc-1-(4-fluorophenyl)piperazine

- Acid-mediated deprotection → 1-(4-fluorophenyl)piperazine

This approach has been utilized for similar structures as described in the literature for N-arylpiperazine derivatives.

Ullmann-Goldberg Reaction

The copper-catalyzed Ullmann-Goldberg reaction provides an alternative method for N-arylation:

- Piperazine (excess) + 4-fluoroiodobenzene + Cu catalyst → 1-(4-fluorophenyl)piperazine

This methodology has been applied for the synthesis of related compounds, particularly when using electron-deficient aryl halides.

Nucleophilic Aromatic Substitution (SNAr)

For fluorophenyl derivatives, nucleophilic aromatic substitution offers an efficient approach:

- Piperazine (excess) + 4-fluoronitrobenzene → 1-(4-fluorophenyl)piperazine

This method is particularly effective for electron-deficient arenes activated by electron-withdrawing groups.

Piperazine Ring Formation

An alternative approach involves the construction of the piperazine ring around the arylamine:

- 4-fluoroaniline + bis(2-chloroethyl)amine hydrochloride → 1-(4-fluorophenyl)piperazine

This method has been employed in the synthesis of various phenylpiperazine derivatives, as demonstrated in the preparation of fluorophenylpiperazines.

Table 1. Reaction conditions for preparing 1-(4-fluorophenyl)piperazine

Synthesis of Functionalized Pyrazine Derivatives

The preparation of appropriately functionalized pyrazine components constitutes the second key aspect of the overall synthesis.

2-(Halomethyl)pyrazine Synthesis

2-(Halomethyl)pyrazine derivatives serve as essential electrophilic partners for the alkylation of piperazines.

- 2-Methylpyrazine → NBS, AIBN → 2-(Bromomethyl)pyrazine

This radical bromination approach provides direct access to the required electrophile for subsequent coupling reactions.

2-(Hydroxymethyl)pyrazine Preparation

An alternative approach involves the synthesis of 2-(hydroxymethyl)pyrazine, which can be converted to various leaving groups:

- 2-Cyanopyrazine → Reduction → 2-(Hydroxymethyl)pyrazine → Halogenation → 2-(Halomethyl)pyrazine

The reduction of 2-cyanopyrazine can be accomplished using suitable reducing agents such as lithium aluminum hydride or sodium borohydride.

Pyrazine Ring Formation

For more complex substitution patterns, de novo synthesis of the pyrazine ring might be necessary:

- Appropriate diketone + Diamine → Condensation → Oxidation → Substituted pyrazine

Coupling Strategies for Final Assembly

The final assembly of 2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)pyrazine involves the coupling of the previously prepared building blocks.

Nucleophilic Substitution Approach

The most direct route involves the nucleophilic substitution reaction between 1-(4-fluorophenyl)piperazine and 2-(halomethyl)pyrazine:

1-(4-fluorophenyl)piperazine + 2-(halomethyl)pyrazine → 2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)pyrazine

This reaction typically proceeds under basic conditions to facilitate the deprotonation of the piperazine nitrogen.

Reductive Amination Approach

An alternative strategy involves reductive amination between 1-(4-fluorophenyl)piperazine and pyrazine-2-carbaldehyde:

1-(4-fluorophenyl)piperazine + pyrazine-2-carbaldehyde → imine intermediate → reduction → 2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)pyrazine

This two-step process first forms an imine intermediate, which is subsequently reduced using appropriate reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Mitsunobu Reaction

For coupling through hydroxymethyl derivatives, the Mitsunobu reaction offers an effective approach:

1-(4-fluorophenyl)piperazine + 2-(hydroxymethyl)pyrazine + DEAD/PPh3 → 2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)pyrazine

This method has been successfully employed for alkylation reactions involving hydroxyl groups in related pyrazine derivatives.

Table 2. Optimal conditions for the final coupling step

| Method | Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Nucleophilic substitution | 1-(4-fluorophenyl)piperazine, 2-(chloromethyl)pyrazine, K2CO3 | DMF, 60-80°C, 12-24h | 75-85 | Direct approach, good yields |

| Reductive amination | 1-(4-fluorophenyl)piperazine, pyrazine-2-carbaldehyde, NaBH3CN | MeOH/AcOH, rt, 24h | 70-80 | Mild conditions, high selectivity |

| Mitsunobu | 1-(4-fluorophenyl)piperazine, 2-(hydroxymethyl)pyrazine, DEAD/PPh3 | THF, 0°C to rt, 12h | 65-75 | Works with alcohols, inversion of stereochemistry |

Optimization of Reaction Parameters

The synthesis of 2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)pyrazine requires careful optimization of reaction parameters to ensure high yields and purity.

Solvent Effects

Solvent selection significantly impacts reaction efficiency:

Temperature and Reaction Time

Reaction temperature and duration require careful optimization:

- Nucleophilic substitution reactions typically proceed efficiently at 60-80°C for 12-24 hours

- Palladium-catalyzed couplings often require elevated temperatures (80-100°C) for 8-24 hours

- Reductive amination can proceed at room temperature but may require longer reaction times

Base Selection

The choice of base plays a crucial role in many of the synthetic steps:

Catalyst Systems

For transition metal-catalyzed processes, catalyst selection is paramount:

- For Buchwald-Hartwig couplings, Pd2(dba)3 or Pd(OAc)2 with appropriate phosphine ligands (BINAP, XPhos) have demonstrated high efficiency

- Copper-catalyzed Ullmann reactions benefit from ligands that enhance copper solubility and reactivity

Purification and Characterization

Purification Methods

Effective purification strategies for 2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)pyrazine include:

- Column chromatography using silica gel with appropriate solvent systems (typically ethyl acetate/hexane or dichloromethane/methanol gradients)

- Recrystallization from suitable solvent combinations (ethanol/water, acetone/hexane)

- For large-scale preparations, acid-base extraction protocols can be employed to remove unreacted starting materials and byproducts

Analytical Characterization

Comprehensive characterization of 2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)pyrazine should include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H, 13C, and 19F NMR provide critical structural information

- Mass Spectrometry: High-resolution mass spectrometry confirms molecular composition

- Infrared Spectroscopy: Identifies key functional groups

- Elemental Analysis: Confirms elemental composition

- X-ray Crystallography: Provides definitive structural confirmation when single crystals are available

Table 3. Expected spectroscopic data for 2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)pyrazine

| Analytical Method | Expected Key Features |

|---|---|

| 1H NMR | Pyrazine protons (δ 8.5-9.5 ppm), methylene bridge (δ 3.5-3.8 ppm), piperazine protons (δ 2.5-3.5 ppm), aromatic protons (δ 6.8-7.2 ppm, characteristic coupling pattern for para-substituted fluorophenyl) |

| 13C NMR | Pyrazine carbons (δ 140-160 ppm), methylene carbon (δ 55-65 ppm), piperazine carbons (δ 45-55 ppm), aromatic carbons with C-F coupling |

| 19F NMR | Single peak around -120 to -125 ppm (typical for para-fluorophenyl) |

| Mass Spectrometry | Molecular ion [M+H]+ at m/z 273, characteristic fragmentation patterns including loss of pyrazine (m/z 180) |

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include N-oxides, reduced pyrazine derivatives, and substituted fluorophenyl derivatives. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

Industry: The compound is used in the development of materials with specific chemical properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, potentially modulating their activity. The piperazine moiety can interact with neurotransmitter receptors, influencing signal transduction pathways. These interactions can lead to various biological effects, making the compound a candidate for further pharmacological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone Derivatives

Compounds like 2-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)-pyridazinone (IVe) () share the 4-fluorophenylpiperazine group but differ in their core structure (pyridazinone vs. pyrazine). This suggests that pyridazinone derivatives may offer enhanced therapeutic profiles for inflammation-related disorders compared to pyrazine-based analogs .

Thiazolylhydrazone Derivatives

Thiazolylhydrazones (e.g., 3a from and ) incorporate a thiazole ring instead of pyrazine. The 4-fluorophenylpiperazine moiety in these derivatives likely enhances blood-brain barrier penetration, a critical factor for CNS-targeting agents .

Quinoline-Carboxylic Acid Derivatives

Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4 in ) replaces pyrazine with a quinoline core.

Triazolopyrazine Derivatives

Piperazine-derived triazolopyrazines (e.g., 12 in ) feature fused triazole and pyrazine rings. Compound 12 showed moderate adenosine A2a receptor binding, highlighting the role of fluorinated arylpiperazines in receptor selectivity.

Structural and Functional Analysis

Electronic and Steric Effects

- However, para-fluorination (as in the target compound) enhances metabolic stability due to decreased susceptibility to oxidative metabolism .

- Core Heterocycle: Pyrazine’s electron-deficient nature may reduce metabolic clearance compared to pyridazinone or quinoline cores, which are more prone to oxidation .

Biological Activity

2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine is a synthetic organic compound characterized by a pyrazine core and a piperazine moiety. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which are crucial in nucleotide synthesis and adenosine regulation. The unique structural features of this compound suggest various therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure

The chemical structure of 2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine can be represented as follows:

1. Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Research indicates that this compound acts as a novel inhibitor of ENTs, specifically ENT1 and ENT2. ENTs play essential roles in cellular uptake of nucleosides, influencing various biological processes including cancer cell proliferation and response to chemotherapy.

Study Findings:

- In Vitro Models: Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 were used to assess the inhibitory effects of the compound. The results demonstrated that modifications to the compound's structure significantly affected its inhibitory potency on ENTs.

| Compound Modification | Inhibition on ENT1 | Inhibition on ENT2 |

|---|---|---|

| Original Structure | Moderate | High |

| Benzene Moiety Replace | Abolished | Moderate |

2. Anticancer Activity

The compound has been explored for its anticancer properties, particularly through the synthesis of novel derivatives that exhibit cytotoxicity against various tumor cell lines.

Case Study:

A series of pyrazolopyrimidin-4-one derivatives derived from this compound showed potent antitumor activity in vitro, suggesting its potential as a lead compound for cancer therapy.

3. Antimicrobial Properties

Piperazine derivatives, including 2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine, have demonstrated significant antimicrobial activity. Various in vitro assays, such as disk diffusion and broth dilution methods, have been employed to evaluate the efficacy against different microbial strains.

Evaluation Results:

- The compound exhibited broad-spectrum antimicrobial effects, indicating its potential utility in treating infections caused by resistant bacterial strains.

4. Antituberculosis Activity

The compound has also been tested for its activity against Mycobacterium tuberculosis, showing promising results that warrant further investigation into its therapeutic applications for tuberculosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine.

Key Insights:

Q & A

Q. What are the optimal synthetic routes for 2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves coupling a fluorophenyl-substituted piperazine with a pyrazine derivative. Key steps include:

- Nucleophilic substitution : Reacting 4-(4-fluorophenyl)piperazine with a chloromethylpyrazine precursor in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) to facilitate alkylation .

- Catalytic optimization : Palladium on carbon (Pd/C) under hydrogenation conditions may enhance selectivity for secondary amine formation .

- Purification : Flash chromatography or crystallization with diethyl ether (Et₂O) is critical for isolating high-purity products (>95%) .

Critical parameters : Solvent polarity, reaction temperature (20–25°C), and stoichiometric ratios of reactants to avoid side products like over-alkylated species.

Q. How is the structural integrity of 2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine confirmed post-synthesis?

Methodological Answer:

- Spectroscopic analysis :

- ¹H/¹³C NMR : Verify substituent integration (e.g., fluorophenyl aromatic protons at δ 6.9–7.3 ppm, piperazine methylene protons at δ 2.4–3.5 ppm) .

- IR spectroscopy : Confirm C-F stretching vibrations (~1,220 cm⁻¹) and piperazine N-H bending (~1,600 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>98%) and identifies unreacted starting materials .

Q. What preliminary in vitro assays are recommended to assess its biological activity?

Methodological Answer:

- Receptor binding assays : Screen for affinity at serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors using radioligand displacement (e.g., [³H]spiperone for D₂) .

- Functional assays : Measure cAMP modulation in HEK293 cells transfected with target GPCRs to evaluate agonism/antagonism .

- Cytotoxicity screening : Use MTT assays on hepatic (HepG2) and neuronal (SH-SY5Y) cell lines to establish preliminary safety profiles .

Advanced Research Questions

Q. How do structural modifications to the piperazine ring affect receptor binding affinity and selectivity?

Methodological Answer:

- Substituent analysis :

- Fluorophenyl position : Para-substitution (vs. ortho/meta) enhances 5-HT₁A affinity due to improved hydrophobic interactions .

- Methylation of piperazine : N-methylation reduces dopamine receptor binding but increases metabolic stability in microsomal assays .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in receptor active sites. Compare with analogues like 1-(4-fluorobenzyl)piperazine derivatives .

Q. What methodologies resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Meta-analysis : Aggregate data from receptor binding studies (e.g., Ki values) and apply statistical weighting to account for assay variability (e.g., radioligand choice, cell line differences) .

- Orthogonal validation : Cross-verify functional activity using calcium flux (FLIPR) and β-arrestin recruitment (BRET) assays to confirm signaling pathways .

- Structural analogs : Compare with structurally defined compounds like 4-[bis(4-fluorophenyl)methyl]piperazine to isolate substituent-specific effects .

Q. What computational strategies predict binding modes with target receptors like 5-HT or dopamine receptors?

Methodological Answer:

- Molecular docking : Use cryo-EM structures of 5-HT₁A (PDB: 6WGT) or D₂ (PDB: 6CM4) to simulate ligand-receptor interactions. Focus on piperazine nitrogen hydrogen bonding with Asp3.32 .

- Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to assess stability of the fluorophenyl group in hydrophobic pockets .

- Free energy calculations : Apply MM-GBSA to rank binding affinities of derivatives, validating with experimental IC₅₀ data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.